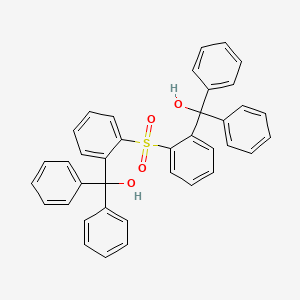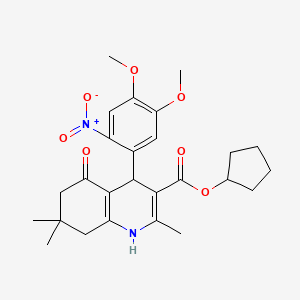
(sulfonyldi-2,1-phenylene)bis(diphenylmethanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Sulfonyldi-2,1-phenylene)bis(diphenylmethanol) is a chemical compound that has been widely used in scientific research due to its unique properties. It is also known as SDBDM and has the chemical formula C36H30O4S. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to their death. It may also act by inhibiting the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
(Sulfonyldi-2,1-phenylene)bis(diphenylmethanol) has been shown to have low toxicity in vitro and in vivo. It has been found to be well-tolerated in animal studies. However, further studies are needed to determine its long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) in lab experiments include its high purity, low toxicity, and unique properties. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are many potential future directions for research on (sulfonyldi-2,1-phenylene)bis(diphenylmethanol). These include:
1. Further studies on its antibacterial and antifungal activity, and its potential use as an anti-inflammatory agent.
2. Investigation of its potential use as a building block for the synthesis of new MOFs and COFs.
3. Development of new synthetic methods for (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) to reduce its cost and increase its availability.
4. Studies on its potential use as a ligand for the synthesis of new metal complexes.
5. Investigation of its potential use in other fields, such as energy storage and environmental remediation.
Conclusion:
In conclusion, (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) is a chemical compound that has been extensively studied for its potential applications in various fields. Its unique properties make it a valuable building block for the synthesis of new materials and catalysts. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of (sulfonyldi-2,1-phenylene)bis(diphenylmethanol) involves a multi-step process. The first step is the preparation of 2,1-phenylenedisulfonic acid by the reaction of benzene-1,2-disulfonic acid with sodium hydroxide. The second step involves the reaction of 2,1-phenylenedisulfonic acid with benzaldehyde in the presence of a base to form (sulfonyldi-2,1-phenylene)bis(diphenylmethanol). This method has been optimized for high yield and purity of the final product.
Applications De Recherche Scientifique
(Sulfonyldi-2,1-phenylene)bis(diphenylmethanol) has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to have antibacterial and antifungal activity. It has also been studied for its potential use as an anti-inflammatory agent. In materials science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, it has been used as a ligand for the synthesis of metal complexes.
Propriétés
IUPAC Name |
[2-[2-[hydroxy(diphenyl)methyl]phenyl]sulfonylphenyl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O4S/c39-37(29-17-5-1-6-18-29,30-19-7-2-8-20-30)33-25-13-15-27-35(33)43(41,42)36-28-16-14-26-34(36)38(40,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,39-40H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHSNLFAIDLFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C4C(C5=CC=CC=C5)(C6=CC=CC=C6)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Sulfonyldibenzene-2,1-diyl)bis(diphenylmethanol) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-benzoyl-3,3-dimethyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172005.png)
![2-[5-(5-bromo-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5172009.png)
![N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-(1H-pyrazol-5-ylmethyl)benzamide](/img/structure/B5172010.png)
![2-tert-butyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5172017.png)
![2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5172024.png)
![N-(4-acetylphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5172027.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5172041.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5172065.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)

![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)